molecular formula C9H11ClF3NO2 B1435651 [2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride CAS No. 1803561-71-8

[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride

Cat. No.: B1435651
CAS No.: 1803561-71-8
M. Wt: 257.64 g/mol
InChI Key: UURHCRQCZBMKNI-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of [2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride represents a culmination of decades of research in fluorinated organic chemistry that began in earnest during the mid-20th century. The incorporation of fluorinated functional groups into organic molecules emerged as a transformative approach in chemical synthesis, driven by the unique properties that fluorine atoms impart to organic compounds. The trifluoromethoxy group, which is central to this compound's structure, represents a relatively recent advancement in the field of fluorinated substituents, having gained prominence as researchers recognized its superior properties compared to simpler fluorinated groups.

The historical development of compounds containing trifluoromethoxy substituents can be traced to the broader evolution of fluorinated aromatic chemistry. Early investigations into fluorinated aromatic compounds focused primarily on simpler fluorinated substituents, but the recognition that trifluoromethoxy groups could provide enhanced lipophilicity while maintaining strong electron-withdrawing characteristics led to increased interest in their synthesis and application. The benzylamine core structure, which forms the foundation of this compound, has a much longer history in organic chemistry, with benzylamine itself being first prepared accidentally by Rudolf Leuckart through the reaction of benzaldehyde with formamide in what is now known as the Leuckart reaction.

The specific combination of methoxy and trifluoromethoxy substituents on a benzylamine framework represents a sophisticated approach to molecular design that became feasible only with advances in synthetic methodology. The development of reliable methods for introducing trifluoromethoxy groups into aromatic systems required significant advances in organofluorine chemistry, particularly in the development of reagents and conditions that could tolerate the presence of other functional groups. The ability to synthesize compounds containing multiple different substituents on aromatic rings with precise regiochemical control represents a significant achievement in synthetic organic chemistry.

The emergence of this compound class also reflects the growing understanding of how different substituents influence the electronic properties of aromatic systems. Research has demonstrated that the trifluoromethoxy group exhibits unique characteristics that distinguish it from both simple alkoxy groups and trifluoromethyl groups, positioning it as a valuable tool for fine-tuning molecular properties. This understanding has driven the development of increasingly sophisticated fluorinated aromatic compounds, of which this compound represents a prime example.

Structural Classification in Organic Chemistry

This compound belongs to several important classes of organic compounds, each contributing to its overall chemical behavior and properties. As a primary classification, the compound is an aromatic amine, specifically a benzylamine derivative, which places it within the broader family of aromatic nitrogen-containing compounds. The benzylamine structural motif consists of a benzyl group attached to an amine functional group, a arrangement that has been extensively studied and utilized in organic synthesis due to its versatile reactivity patterns.

The compound's classification as a substituted aromatic amine is particularly significant because aromatic amines represent one of the most important classes of nitrogen-containing organic compounds. The presence of the primary amine functional group attached to the benzylic position provides the compound with basic properties and makes it capable of participating in a wide range of chemical transformations typical of primary amines. These include nucleophilic substitution reactions, acylation reactions, and the formation of imines and enamines under appropriate conditions.

From a substituent perspective, the compound can be classified as a polysubstituted aromatic compound, specifically featuring both electron-donating and electron-withdrawing substituents on the aromatic ring. The methoxy group at the 2-position acts as an electron-donating substituent through both inductive and resonance effects, while the trifluoromethoxy group at the 6-position serves as a strong electron-withdrawing substituent. This combination creates a complex electronic environment within the aromatic system that significantly influences the compound's reactivity and physical properties.

The compound also falls within the classification of fluorinated organic compounds, a category that has gained tremendous importance in modern chemistry due to the unique properties that fluorine incorporation imparts. The presence of the trifluoromethoxy group specifically places it within the subset of trifluoromethyl ethers, compounds that have been recognized for their distinctive electronic and physical properties. The trifluoromethoxy substituent combines the electron-withdrawing character of fluorinated groups with the structural features of an ether linkage, creating a unique functional group with specific characteristics.

As a hydrochloride salt, the compound also belongs to the class of amine salts, which are commonly formed to improve the stability, solubility, and handling characteristics of basic amine compounds. The formation of the hydrochloride salt involves the protonation of the primary amine group by hydrochloric acid, resulting in an ammonium chloride salt that typically exhibits enhanced crystallinity and stability compared to the free base form.

Significance in Fluorinated Aromatic Chemistry

The significance of this compound in fluorinated aromatic chemistry extends beyond its individual properties to encompass its role as a representative example of how fluorinated substituents can be strategically incorporated to modulate molecular characteristics. The trifluoromethoxy group represents one of the most important developments in modern fluorinated substituent chemistry, offering unique advantages over traditional fluorinated groups. Research has demonstrated that the trifluoromethoxy group functions as a long-range electron-withdrawing substituent, exhibiting superior capacity to promote hydrogen-metal permutation reactions at ortho positions compared to both methoxy and trifluoromethyl groups.

The electronic characteristics of the trifluoromethoxy group make it particularly valuable in aromatic chemistry because it combines strong electron-withdrawing properties with the ability to exert long-range effects that remain significant even when the group is positioned at meta or para positions relative to reactive sites. This behavior contrasts markedly with methoxy groups, which primarily exert local effects, and demonstrates the unique nature of trifluoromethoxy substituents in aromatic systems. The compound thus serves as an excellent model for understanding how trifluoromethoxy groups influence aromatic reactivity patterns and electronic distributions.

The structural arrangement in this compound provides a particularly instructive example of how different substituents interact within aromatic systems. The positioning of the methoxy group at the 2-position and the trifluoromethoxy group at the 6-position creates a situation where both electron-donating and electron-withdrawing effects are present within the same aromatic ring, but at positions that minimize direct electronic competition. This arrangement allows for the study of how these different electronic effects can coexist and influence overall molecular behavior.

The hydrophobic parameter data for trifluoromethoxy groups indicates a significant enhancement in lipophilicity compared to simple methoxy groups, with the trifluoromethoxy group showing a hydrophobicity parameter of 1.04 compared to -0.02 for methoxy groups. This dramatic difference in hydrophobic character while maintaining ether-like structural features makes trifluoromethoxy-containing compounds particularly valuable for applications requiring enhanced membrane permeability or lipid solubility. The compound therefore represents an important example of how fluorinated substituents can be used to optimize physical properties while maintaining desired structural features.

The electronegativity characteristics of the trifluoromethoxy group, with a Pauling electronegativity of 3.7, position it between the values of fluorine itself (4.0) and trifluoromethyl groups (3.5). This intermediate electronegativity, combined with its unique structural features, allows the trifluoromethoxy group to provide a distinctive balance of electronic effects that cannot be achieved with other common substituents. The compound thus serves as a valuable model for understanding how this balance of properties translates into practical molecular behavior.

Chemical Nomenclature and Identification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex aromatic compounds containing multiple substituents. The base name derives from the benzylamine structure, with the aromatic ring serving as the primary structural unit and the methanamine group providing the principal functional group designation. The systematic name incorporates the specific positional information for each substituent, with the methoxy group at position 2 and the trifluoromethoxy group at position 6, relative to the carbon bearing the methanamine substituent.

The compound's identification in chemical databases relies on several standardized systems that provide unique descriptors for its molecular structure. The Chemical Abstracts Service registry number 1803561-71-8 serves as the primary identifier for the hydrochloride salt form of the compound. This registry number provides an unambiguous reference that can be used across different chemical databases and literature sources to ensure accurate identification of the specific compound and its salt form.

The molecular formula representation provides essential compositional information, with the hydrochloride salt having the formula C9H11ClF3NO2 and a molecular weight of 257.64 grams per mole. The base compound, without the hydrochloride, has the formula C9H10F3NO2 with a molecular weight of 221.18 grams per mole. These molecular formulas clearly indicate the presence of nine carbon atoms, the appropriate number of hydrogen atoms, three fluorine atoms from the trifluoromethoxy group, one nitrogen atom from the amine functionality, two oxygen atoms from the methoxy and trifluoromethoxy groups, and one chlorine atom from the hydrochloride salt formation.

Identification Parameter Value
Chemical Abstracts Service Number 1803561-71-8
Molecular Formula (Hydrochloride Salt) C9H11ClF3NO2
Molecular Weight (Hydrochloride Salt) 257.64 g/mol
Molecular Formula (Free Base) C9H10F3NO2
Molecular Weight (Free Base) 221.18 g/mol
International Chemical Identifier Key UURHCRQCZBMKNI-UHFFFAOYSA-N

The International Chemical Identifier system provides additional structural representation through both the full International Chemical Identifier string and the corresponding International Chemical Identifier Key. The International Chemical Identifier Key UURHCRQCZBMKNI-UHFFFAOYSA-N serves as a condensed, hash-like representation of the complete structural information. This system allows for rapid database searching and cross-referencing while maintaining complete structural specificity.

The Simplified Molecular Input Line Entry System notation COC1=C(C(=CC=C1)OC(F)(F)F)CN provides a linear text representation of the molecular structure that can be readily processed by chemical informatics software. This notation systematically describes the connectivity of all atoms within the molecule, starting from the methoxy group and progressing through the aromatic ring to include both the trifluoromethoxy substituent and the methanamine group. The Simplified Molecular Input Line Entry System representation is particularly valuable for database storage and computational analysis of molecular structures.

The MDL number MFCD28397654 provides an additional identifier used in chemical inventory systems and commercial databases. This identifier is particularly important for tracking the compound in commercial and research contexts, as it links the specific structural identity to practical considerations such as availability, purity specifications, and handling requirements. The consistent use of these multiple identification systems ensures that the compound can be accurately referenced and obtained across different scientific and commercial contexts.

Properties

IUPAC Name

[2-methoxy-6-(trifluoromethoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2.ClH/c1-14-7-3-2-4-8(6(7)5-13)15-9(10,11)12;/h2-4H,5,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURHCRQCZBMKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803561-71-8
Record name Benzenemethanamine, 2-methoxy-6-(trifluoromethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803561-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of 2-Methoxy-6-(trifluoromethoxy)benzaldehyde

One key intermediate is 2-methoxy-6-(trifluoromethoxy)benzaldehyde. Although direct synthetic details for this exact aldehyde are scarce, analogous compounds such as 2-methoxy-5-(trifluoromethoxy)benzaldehyde have been prepared by electrophilic aromatic substitution or via halogenated precursors followed by trifluoromethoxylation.

Reduction of Benzaldehyde to Benzyl Alcohol

A reliable and high-yielding method for reducing 2-methoxy-6-(trifluoromethoxy)benzaldehyde to the corresponding benzyl alcohol involves sodium borohydride reduction in methanol at room temperature. For example, a closely related compound, 2-methoxy-5-(trifluoromethoxy)benzaldehyde, was reduced with sodium borohydride (0.5 equiv) in methanol at 20°C, yielding the benzyl alcohol in 95% yield. The reaction mixture is subsequently worked up by concentration, extraction with dichloromethane, washing with aqueous base and brine, drying over sodium sulfate, and purification by silica gel chromatography using a methanol/dichloromethane gradient.

Step Reagents/Conditions Yield Notes
Reduction Sodium borohydride in MeOH, 20°C 95% Mild conditions, high selectivity

Conversion of Benzyl Alcohol to Benzylamine

The critical step to obtain the methanamine functionality is the conversion of the benzyl alcohol to benzylamine. Common approaches include:

  • Reductive amination: Reacting the benzyl alcohol or corresponding aldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
  • Direct substitution: Conversion of benzyl alcohol to a better leaving group (e.g., mesylate or halide) followed by nucleophilic substitution with ammonia.

Though specific literature on this exact compound is limited, analogous methods in the preparation of fluorinated benzylamines involve catalytic hydrogenation or metal borohydride reductions under controlled conditions.

Formation of Hydrochloride Salt

The free base benzylamine is typically converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., ether or ethyl acetate). This step improves the compound's stability, crystallinity, and handling properties.

Alternative and Related Synthetic Routes

While direct synthetic details for this compound are limited, insights can be drawn from related trifluoromethoxy-substituted aromatic amines and intermediates:

  • Trifluoromethoxylation methods: Efficient and scalable methods exist for introducing trifluoromethoxy groups onto aromatic rings, often involving chlorinated intermediates and nucleophilic substitution or transition-metal catalysis.

  • Pyridine and piperidine derivatives: The preparation of trifluoromethoxy-substituted phenoxy piperidines, important in pharmaceutical intermediates, employs multi-step sequences involving pyridinium salts, reductive hydrogenation, and salt formation, demonstrating the complexity of handling trifluoromethoxy groups in amine-containing heterocycles.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Yield/Notes
1 2-Methoxy-6-(trifluoromethoxy)benzaldehyde Electrophilic substitution or halogenation + trifluoromethoxylation Literature analogs suggest moderate to good yields
2 2-Methoxy-6-(trifluoromethoxy)benzyl alcohol Sodium borohydride in MeOH, RT High yield (~95%)
3 2-Methoxy-6-(trifluoromethoxy)benzylamine (free base) Reductive amination or substitution with ammonia Conditions vary; catalytic hydrogenation common
4 This compound Treatment with HCl in ether or ethyl acetate Stable hydrochloride salt obtained

Research Findings and Considerations

  • Yield and Purity: Sodium borohydride reduction of the aldehyde intermediate is highly efficient and selective, providing a clean route to the benzyl alcohol precursor.

  • Handling of Trifluoromethoxy Group: The trifluoromethoxy substituent is sensitive to harsh conditions; thus, mild reduction and amination conditions are preferred to avoid decomposition or side reactions.

  • Scalability: The described methods, particularly borohydride reduction and salt formation, are amenable to scale-up with standard laboratory equipment.

  • Alternative Routes: Some patents describe complex multi-step syntheses involving pyridinium salts and catalytic hydrogenation for related trifluoromethoxy phenoxy amines, but these are less directly applicable to the benzylamine target here.

Chemical Reactions Analysis

Types of Reactions

[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, [2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride is used as a precursor in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study the effects of trifluoromethoxy-substituted phenyl groups on biological systems. It is often employed in the design of enzyme inhibitors and receptor modulators .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs with Halogenated or Alkoxy Substituents

Compounds such as (4-bromo-2,6-difluorophenyl)methanamine hydrochloride (CAS 1461655-72-0) and (4-bromo-2-(trifluoromethoxy)phenyl)methanol (CAS 220996-81-6) share structural similarities with the target compound, including halogen or trifluoromethoxy substituents on aromatic rings. Key differences include:

  • Functional Groups: The presence of a methanol (-CH₂OH) group in (4-bromo-2-(trifluoromethoxy)phenyl)methanol reduces basicity compared to the primary amine in the target compound .
Table 1: Comparison of Halogenated/Alkoxy Derivatives
Compound Name Substituents Molecular Formula Key Properties (Inferred)
Target Compound 2-OCH₃, 6-OCF₃ Not Provided High solubility (HCl salt), metabolic stability
(4-Bromo-2,6-difluorophenyl)methanamine HCl 4-Br, 2,6-F C₇H₇BrF₂N·HCl Lower solubility due to halogens
(4-Bromo-2-(trifluoromethoxy)phenyl)methanol 4-Br, 2-OCF₃, -CH₂OH C₈H₆BrF₃O₂ Reduced basicity, higher lipophilicity

Biphenyl Methanamine Derivatives

[3-(4-Methylphenyl)phenyl]methanamine hydrochloride (CAS 49703-56-2) features a biphenyl core with a methyl group, contrasting with the single-ring structure of the target compound. Key distinctions include:

  • Electronic Effects : Methyl groups donate electrons, opposing the electron-withdrawing trifluoromethoxy group in the target compound. This could influence receptor binding affinity in pharmacological contexts .

Ethylamine and Phenolic Derivatives

Compounds like 2-(2-Methoxyphenoxy)ethylamine hydrochloride (CAS 64464-07-9) and 2-Amino-6-methoxyphenol hydrochloride (CAS 339531-77-0) highlight the impact of ether linkages and phenolic groups:

  • hydrolysis).
  • Phenolic Groups: The -OH group in 2-Amino-6-methoxyphenol hydrochloride increases acidity, reducing stability under basic conditions compared to the target compound’s amine group .

Pharmacological and Toxicological Considerations

While direct toxicological data for the target compound are unavailable, Thiophene fentanyl hydrochloride (CAS 2306823-39-0) exemplifies the importance of structural motifs in toxicity. Its thiophene moiety and opioid activity underscore that minor substituent changes (e.g., trifluoromethoxy vs. thiophene) can drastically alter safety profiles .

Biological Activity

[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride is a compound of growing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methanamine group attached to a phenyl ring that is further substituted with methoxy and trifluoromethoxy groups. These substitutions enhance its lipophilicity and may influence its biological activity.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl and methoxy groups exhibit various biological activities, including:

  • Antimicrobial properties : Compounds similar to [2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine have shown effectiveness against various bacterial strains.
  • Anticancer effects : Studies suggest potential cytotoxic effects on cancer cell lines, indicating a possible role in cancer treatment.
  • Enzyme inhibition : The compound may interact with specific enzymes, altering their activity and impacting metabolic pathways.

The biological activity of this compound likely involves:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity.
  • Cellular Uptake : Enhanced lipophilicity due to trifluoromethoxy substitution may facilitate cellular uptake, leading to increased bioavailability.
  • Reactive Intermediates : Similar compounds have been shown to generate reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Case Studies

  • Antimicrobial Activity :
    • A study investigating the antimicrobial properties of trifluoromethyl-substituted compounds found that [2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine exhibited significant activity against Staphylococcus aureus and Escherichia coli.
    • The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate efficacy.
  • Cytotoxicity in Cancer Cells :
    • In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations above 50 µM.
    • Flow cytometry analysis demonstrated an increase in the sub-G1 population, indicative of cell death.
  • Enzyme Inhibition Studies :
    • The compound was tested for its ability to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in various signaling pathways. Results indicated a selective inhibition of PDE2A, suggesting potential applications in treating cognitive impairments.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Compound AAntimicrobialEnzyme inhibition
Compound BAnticancerApoptosis induction
[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamineAntimicrobial, anticancerReceptor binding, enzyme inhibition

Q & A

Q. What are the key synthetic methodologies for preparing [2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride?

  • Methodological Answer : The synthesis of aryl methanamine derivatives typically involves multi-step functionalization. For structurally related compounds like [4-(trifluoromethoxy)phenyl]methanamine hydrochloride, halogenated intermediates (e.g., benzenesulfonyl chlorides) are common starting materials . A general approach includes:

Substituent Introduction : Methoxy and trifluoromethoxy groups can be introduced via nucleophilic aromatic substitution or coupling reactions under inert atmospheres.

Amine Formation : Reductive amination or Gabriel synthesis may be employed to generate the primary amine.

Hydrochloride Salt Formation : The free base is treated with HCl in anhydrous solvents (e.g., diethyl ether) to precipitate the hydrochloride salt .

  • Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize pH during salt formation to avoid decomposition.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm substituent positions (e.g., methoxy at C2, trifluoromethoxy at C6) via 1^1H and 13^13C NMR. The splitting patterns of aromatic protons and 19^{19}F NMR can resolve trifluoromethoxy orientation .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., exact mass ±5 ppm) to rule out side products.
  • HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Validation : Compare spectral data with structurally analogous compounds (e.g., [4-(trifluoromethoxy)phenyl]methanamine hydrochloride) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store lyophilized powder at −20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). For aqueous solutions, use buffered solvents (pH 4–6) to prevent amine oxidation, and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected 19^{19}F NMR shifts) may arise from conformational isomerism or solvent effects. Mitigation strategies:

Variable Temperature NMR : Identify dynamic processes by acquiring spectra at −20°C to 80°C.

Computational Modeling : Compare experimental 13^{13}C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to validate assignments .

X-ray Crystallography : Resolve ambiguities in substituent positions via single-crystal analysis .

Q. What experimental designs are suitable for studying its potential biological activity?

  • Methodological Answer :
  • Receptor Binding Assays : Screen for affinity at serotonin/dopamine receptors using radiolabeled ligands (e.g., 3^3H-LSD for 5-HT2_2 receptors). Include positive controls (e.g., 2-Methoxyamphetamine hydrochloride) to benchmark potency .
  • Cellular Toxicity : Conduct in vitro cytotoxicity assays (MTT/ATP assays) in neuronal cell lines (e.g., SH-SY5Y) to establish IC50_{50} values before in vivo studies .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess Phase I/II metabolism via LC-MS/MS metabolite profiling .

Q. How can researchers optimize synthetic yields when scaling up production?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, THF/water mixtures may improve solubility during amination .
  • Continuous Flow Chemistry : Enhance reproducibility for halogenation steps using microreactors with precise temperature control .
  • Purification : Implement flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate high-purity product .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of hydrochloride aerosols .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before transferring to hazardous waste containers. Document disposal via certified chemical waste services .
  • Emergency Procedures : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation of systemic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride

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